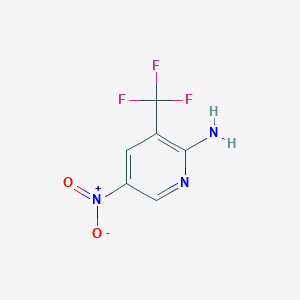

5-Nitro-3-(trifluoromethyl)pyridin-2-amine

Descripción general

Descripción

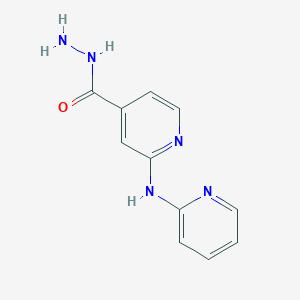

5-Nitro-3-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1121056-94-7. It has a molecular weight of 207.11 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular formula of 5-Nitro-3-(trifluoromethyl)pyridin-2-amine is C6H4F3N3O2 . The InChI Code is 1S/C6H4F3N3O2/c7-6(8,9)4-1-3(12(13)14)2-11-5(4)10/h1-2H, (H2,10,11) .Physical And Chemical Properties Analysis

5-Nitro-3-(trifluoromethyl)pyridin-2-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

1. Reactions with Amines and Thiols

A study investigated the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines, closely related to 5-Nitro-3-(trifluoromethyl)pyridin-2-amine, with amines and thiols. These reactions are catalyzed by pyridine, resulting in rearrangement into oxides and selective addition reactions, forming products with specific regio- and stereochemistry (Čikotienė et al., 2007).

2. Nitropyridine Synthesis and Reactions

Nitropyridines, including derivatives of 5-Nitro-3-(trifluoromethyl)pyridin-2-amine, are synthesized through reactions of pyridine with N2O5, yielding a variety of nitropyridines. This synthesis involves a non-traditional reaction mechanism with high regioselectivity and yields, demonstrating the versatility of these compounds in synthetic chemistry (Bakke, 2004).

3. Synthesis of Chromeno-pyridines

The synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines from 3-nitro-2H-chromenes showcases the reactivity of similar nitro-compounds in forming complex, functionalized structures through nucleophilic addition. This research underlines the potential of such nitro-compounds in the synthesis of diverse organic structures (Korotaev et al., 2013).

4. Use as Corrosion Inhibitors

A derivative of 5-Nitro-3-(trifluoromethyl)pyridin-2-amine, N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine, was synthesized and found to be an effective inhibitor for carbon steel corrosion. This highlights the potential of nitro-pyridine derivatives in industrial applications, particularly in corrosion prevention (Iroha et al., 2021).

5. Non-linear Optical Material Derivatives

The effects of structural changes to 5-nitro-N-(1-phenylethyl)pyridin-2-amine on its non-linear optical properties have been explored. Such studies are crucial for the development of advanced materials with specific optical properties, useful in various technological applications (Langley et al., 2001).

6. Coordination with Lanthanide Ions

Pyridinyl ligands containing nitro groups, related to 5-Nitro-3-(trifluoromethyl)pyridin-2-amine, show unusual coordination with europium(III) and terbium(III) ions. This research is significant for understanding the complex interactions in lanthanide chemistry and its applications in materials science and catalysis (de Bettencourt-Dias et al., 2012).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . This indicates that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing suitable personal protective equipment, and in case of contact, immediately washing skin with copious amounts of water .

Propiedades

IUPAC Name |

5-nitro-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O2/c7-6(8,9)4-1-3(12(13)14)2-11-5(4)10/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDUIGPQGQPWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738921 | |

| Record name | 5-Nitro-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-3-(trifluoromethyl)pyridin-2-amine | |

CAS RN |

1121056-94-7 | |

| Record name | 5-Nitro-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)

![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1404097.png)